![molecular formula C28H34F2N4O B15382471 (R)-2-((S)-4-(3,5-difluoro-4-methylphenethyl)-1-ethyl-3-methyl-7,8-dihydropyrazolo[4,3-c]azepin-5(1H,4H,6H)-yl)-N-methyl-2-phenylacetamide](/img/structure/B15382471.png)
(R)-2-((S)-4-(3,5-difluoro-4-methylphenethyl)-1-ethyl-3-methyl-7,8-dihydropyrazolo[4,3-c]azepin-5(1H,4H,6H)-yl)-N-methyl-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-((S)-4-(3,5-difluoro-4-methylphenethyl)-1-ethyl-3-methyl-7,8-dihydropyrazolo[4,3-c]azepin-5(1H,4H,6H)-yl)-N-methyl-2-phenylacetamide is a useful research compound. Its molecular formula is C28H34F2N4O and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (R)-2-((S)-4-(3,5-difluoro-4-methylphenethyl)-1-ethyl-3-methyl-7,8-dihydropyrazolo[4,3-c]azepin-5(1H,4H,6H)-yl)-N-methyl-2-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that integrate various chemical moieties. The synthesis typically starts with the formation of the pyrazolo[4,3-c]azepine framework, followed by the introduction of the phenylacetamide group. Characterization is often performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key areas of focus include:
Anticancer Activity : Preliminary studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds structurally similar to (R)-2 have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .
Antibacterial and Antifungal Properties : Recent investigations into related pyrazole derivatives have demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines . This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the biological potential of similar compounds:
- Anticancer Efficacy : A study reported that a series of pyrazole derivatives exhibited IC50 values ranging from 0.31 to 0.71 µM against HepG2 human liver cancer cells. These results indicate that modifications to the pyrazole structure can enhance anticancer efficacy compared to standard treatments like erlotinib .
- Antibacterial Activity : In vitro tests have shown that certain pyrazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compounds were tested using an MTT assay to determine cell viability post-treatment .
- Mechanistic Studies : Mechanistic investigations into the action of these compounds reveal that they may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation or bacterial growth. For example, some derivatives were found to inhibit EGFR and VEGFR pathways crucial for tumor growth .
Data Tables
Biological Activity | IC50 Values (µM) | Target Cells/Organisms |
---|---|---|
Anticancer | 0.31 - 0.71 | HepG2 (liver cancer) |
Antibacterial | 10 - 100 | S. aureus, E. coli |
Anti-inflammatory | Not quantified | Various inflammatory models |
特性
分子式 |
C28H34F2N4O |
---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
(2R)-2-[(4S)-4-[2-(3,5-difluoro-4-methylphenyl)ethyl]-1-ethyl-3-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C28H34F2N4O/c1-5-34-25-12-9-15-33(27(28(35)31-4)21-10-7-6-8-11-21)24(26(25)19(3)32-34)14-13-20-16-22(29)18(2)23(30)17-20/h6-8,10-11,16-17,24,27H,5,9,12-15H2,1-4H3,(H,31,35)/t24-,27+/m0/s1 |
InChIキー |
BJEYXQMLWATVMU-RPLLCQBOSA-N |
異性体SMILES |
CCN1C2=C([C@@H](N(CCC2)[C@H](C3=CC=CC=C3)C(=O)NC)CCC4=CC(=C(C(=C4)F)C)F)C(=N1)C |
正規SMILES |
CCN1C2=C(C(N(CCC2)C(C3=CC=CC=C3)C(=O)NC)CCC4=CC(=C(C(=C4)F)C)F)C(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。